molecular formula C10H11BrO3 B13931337 4-Bromo-3-(ethoxymethyl)benzoic acid

4-Bromo-3-(ethoxymethyl)benzoic acid

Cat. No.: B13931337
M. Wt: 259.10 g/mol
InChI Key: YNIWJKOCMYVQFC-UHFFFAOYSA-N
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Description

4-Bromo-3-(ethoxymethyl)benzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 4-position and an ethoxymethyl group (-CH2-O-C2H5) at the 3-position of the aromatic ring. The ethoxymethyl substituent introduces both steric bulk and moderate lipophilicity, distinguishing it from simpler benzoic acid derivatives like 4-bromo-3-methylbenzoic acid (CAS 7697-28-1) . Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-3-(ethoxymethyl)benzoic acid

InChI

InChI=1S/C10H11BrO3/c1-2-14-6-8-5-7(10(12)13)3-4-9(8)11/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

YNIWJKOCMYVQFC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-bromo-3-(ethoxymethyl)- can be achieved through several methods. One common approach involves the bromination of 3-(ethoxymethyl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of benzoic acid, 4-bromo-3-(ethoxymethyl)- often involves large-scale bromination processes. The starting material, 3-(ethoxymethyl)benzoic acid, is subjected to bromination using bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-bromo-3-(ethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoic acid, 4-bromo-3-(ethoxymethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-3-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 4-bromo-3-(ethoxymethyl)benzoic acid with analogous benzoic acid derivatives:

Compound Name Substituents at 3-Position Key Structural Features
4-Bromo-3-(ethoxymethyl)benzoic acid Ethoxymethyl (-CH2-O-C2H5) Ether linkage enhances solubility in organic phases; moderate steric hindrance.
4-Bromo-3-methylbenzoic acid Methyl (-CH3) Lower lipophilicity; minimal steric effects compared to ethoxymethyl.
4-Bromo-3-(trifluoromethyl)benzoic acid Trifluoromethyl (-CF3) Strong electron-withdrawing effect; high lipophilicity and chemical stability.
4-Bromo-3-(dimethylsulfamoyl)benzoic acid Dimethylsulfamoyl (-SO2N(CH3)2) Polar sulfonamide group increases acidity and hydrogen-bonding potential.

Key Observations :

  • Ethoxymethyl vs. Methyl : The ethoxymethyl group increases lipophilicity (logP) compared to methyl, improving membrane permeability in drug delivery applications .
  • Ethoxymethyl vs. Trifluoromethyl : The trifluoromethyl group’s electron-withdrawing nature lowers the HOMO-LUMO gap (enhancing reactivity), whereas ethoxymethyl’s ether oxygen may facilitate hydrogen bonding .
  • Ethoxymethyl vs. Sulfonamides : Sulfonamide derivatives exhibit higher acidity (lower pKa) due to the electron-withdrawing sulfonyl group, influencing ionization and solubility in aqueous media .
Physicochemical Properties
2.2.1. Solubility and Extraction Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membranes (ELMs) based on substituent hydrophobicity :

Compound Type Distribution Coefficient (m) Extraction Rate (5 min) Notes
Benzoic acid (unsubstituted) 2.1 98% High extraction due to moderate lipophilicity.
4-Bromo-3-methylbenzoic acid ~3.5 (estimated) >95% Methyl group slightly enhances m compared to unsubstituted benzoic acid.
4-Bromo-3-(ethoxymethyl)benzoic acid ~4.0 (estimated) >95% (predicted) Ethoxymethyl group likely increases m, similar to methoxymethoxy analogs .
4-Bromo-3-(trifluoromethyl)benzoic acid ~5.2 (estimated) >95% CF3 group significantly boosts m due to high lipophilicity.

Mechanistic Insight :
The ethoxymethyl group’s ether oxygen may allow partial hydration, balancing lipophilicity and solubility. This contrasts with trifluoromethyl derivatives, which are highly hydrophobic .

2.2.2. Electronic and Reactivity Parameters

Density Functional Theory (DFT) studies on 4-bromo-3-(methoxymethoxy)benzoic acid (a structural analog) reveal:

  • HOMO-LUMO Gap : 4.46 eV, indicating moderate electronic stability .
  • Fukui Functions : The carboxylic acid group and bromine atom are primary reactive sites for electrophilic/nucleophilic attacks .

Comparatively, trifluoromethyl-substituted analogs exhibit lower HOMO-LUMO gaps (~3.8 eV) due to electron-withdrawing effects, enhancing electrophilicity .

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